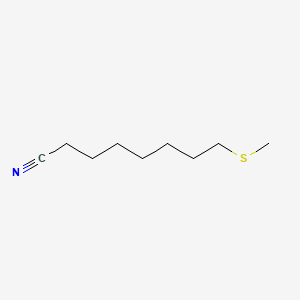

Octanenitrile, 8-(methylthio)-

Description

Contextualization within Organic Chemistry and Organosulfur Chemistry

Octanenitrile (B114854), 8-(methylthio)- is an organic compound with the chemical formula C₉H₁₇NS. hmdb.canist.gov Structurally, it is a bifunctional molecule, characterized by a nitrile group (-C≡N) at one end of an eight-carbon chain and a methylthio group (-SCH₃) at the other. hmdb.canist.gov This places it within two significant classes of organic compounds: nitriles and organosulfur compounds.

Nitriles are a well-established class of organic compounds that are integral to many chemical syntheses. researchgate.net The nitrile group is a versatile functional group that can be converted into various other functionalities such as carboxylic acids, amines, and amides, making nitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govresearchgate.net

The presence of a sulfur atom in the form of a thioether (or sulfide) group categorizes Octanenitrile, 8-(methylthio)- as an organosulfur compound. hmdb.cacontaminantdb.ca Organosulfur compounds are ubiquitous in nature and play crucial roles in biological systems. mdpi.com In organic synthesis, the sulfur atom can influence the reactivity of adjacent carbon atoms and can be involved in a variety of chemical transformations. mdpi.com The study of such compounds falls under the umbrella of organosulfur chemistry, a field that explores the properties, synthesis, and applications of carbon-sulfur bonds. mdpi.com The combination of both a nitrile and a thioether group within the same molecule gives Octanenitrile, 8-(methylthio)- a distinct chemical character and potential for unique reactivity.

Research Landscape and Significance of the Compound

The research landscape for Octanenitrile, 8-(methylthio)- is primarily concentrated in the field of natural product chemistry. A notable finding is its identification as a volatile compound in certain plants. It has been isolated from watercress (Nasturtium officinale), a member of the Brassicaceae family. contaminantdb.cathegoodscentscompany.com Its presence has also been noted in studies of other plants from the same family, such as Aurinia sinuata. researchgate.net

The significance of Octanenitrile, 8-(methylthio)- in academic research currently appears to be linked to its natural occurrence. Its presence in specific plant species suggests a potential role as a chemotaxonomic marker, a chemical compound that can help in the classification of plants. Furthermore, as a volatile organic compound, it may contribute to the characteristic aroma and flavor profiles of the plants in which it is found.

While dedicated studies focusing solely on the synthesis or application of Octanenitrile, 8-(methylthio)- are limited, the broader classes of compounds to which it belongs—organosulfur compounds and nitriles—are of significant interest. Research into organosulfur compounds is driven by their diverse biological activities and their role in atmospheric chemistry. mdpi.comacs.org Similarly, the development of new methods for nitrile synthesis remains an active area of research due to the importance of nitriles as synthetic building blocks. organic-chemistry.org

Scope and Objectives of Academic Inquiry into Octanenitrile, 8-(methylthio)-

Based on the available scientific literature, the primary objectives of academic inquiry into Octanenitrile, 8-(methylthio)- have been:

Identification and Quantification in Natural Sources: A key focus has been the detection and isolation of this compound from natural sources, particularly from plants of the Brassicaceae family. contaminantdb.cathegoodscentscompany.comresearchgate.net This work is often part of broader studies aimed at characterizing the volatile chemical profiles of these plants.

Potential as a Biomarker: The compound has been detected in green vegetables, and it has been suggested that it could serve as a potential biomarker for the consumption of these foods. hmdb.ca

Understanding Plant Metabolism: The presence of Octanenitrile, 8-(methylthio)- in plants like watercress points to specific metabolic pathways. Further research could elucidate the biosynthetic origins of this compound, potentially involving the metabolism of glucosinolates, which are characteristic secondary metabolites of the Brassicaceae family.

Future academic inquiry may expand to include the synthesis of Octanenitrile, 8-(methylthio)- to enable more detailed studies of its properties and potential applications. Furthermore, a deeper investigation into its biological activities, if any, could be a valuable avenue for research.

Chemical and Physical Properties of Octanenitrile, 8-(methylthio)-

| Property | Value | Source |

| Chemical Formula | C₉H₁₇NS | hmdb.canist.gov |

| Molecular Weight | 171.303 g/mol | nist.gov |

| CAS Registry Number | 58214-93-0 | hmdb.canist.gov |

| IUPAC Name | 8-(methylsulfanyl)octanenitrile | hmdb.ca |

| Synonyms | 8-Methylthiooctanonitrile, 1-cyano-8-(methylthio)heptane | nist.govthegoodscentscompany.com |

Spectroscopic Data for Octanenitrile, 8-(methylthio)-

| Spectroscopic Technique | Data Highlights | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Experimental GC-MS data is available, providing information on the fragmentation pattern of the molecule under electron ionization. | hmdb.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58214-93-0 |

|---|---|

Molecular Formula |

C9H17NS |

Molecular Weight |

171.31 g/mol |

IUPAC Name |

8-methylsulfanyloctanenitrile |

InChI |

InChI=1S/C9H17NS/c1-11-9-7-5-3-2-4-6-8-10/h2-7,9H2,1H3 |

InChI Key |

BWZCPICNIWWLFX-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCCC#N |

Origin of Product |

United States |

Natural Occurrence and Biogenic Pathways of Octanenitrile, 8 Methylthio

Identification and Distribution in Biological Matrices

Octanenitrile (B114854), 8-(methylthio)- is a naturally occurring nitrile compound that has been identified in a limited but significant range of biological sources, primarily within the plant kingdom. Its presence is often associated with plants of the Brassicaceae family, which are known for their production of sulfur-containing secondary metabolites.

Detailed research and metabolic profiling have confirmed the presence of this compound in various matrices. It has been specifically isolated from watercress (Nasturtium officinale), a well-known aquatic flowering plant in the cabbage family. foodb.cathegoodscentscompany.comcontaminantdb.ca Its detection in the general category of "green vegetables" suggests a potentially wider distribution among leafy greens. foodb.cahmdb.ca

Furthermore, metabolomic studies have identified Octanenitrile, 8-(methylthio)- in the seeds of Arabidopsis thaliana, a model organism in plant biology and a member of the Brassicaceae family. nih.gov In one study, the abundance of this nitrile was observed to be significantly higher in a mutant strain (vps29) compared to the wild type, suggesting a potential link to specific genetic and metabolic pathways. nih.gov

Table 1: Documented Natural Occurrences of Octanenitrile, 8-(methylthio)-

| Biological Source | Common Name | Family | Matrix | Reference(s) |

|---|---|---|---|---|

| Nasturtium officinale | Watercress | Brassicaceae | Plant | foodb.cathegoodscentscompany.comcontaminantdb.ca |

| Arabidopsis thaliana | Thale cress | Brassicaceae | Dry Seeds | nih.gov |

| Various | Green Vegetables | - | Plant | foodb.cahmdb.ca |

Proposed Biosynthetic Routes to Octanenitrile, 8-(methylthio)-

The biosynthesis of Octanenitrile, 8-(methylthio)- is proposed to follow the well-established glucosinolate pathway, which is characteristic of plants in the order Brassicales. revista-agroproductividad.orgnih.gov Glucosinolates are secondary metabolites that, upon tissue damage, are hydrolyzed by the enzyme myrosinase to produce various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. frontiersin.orgfrontiersin.org The specific product formed depends on the structure of the glucosinolate side chain and the presence of specifier proteins. frontiersin.org

The biosynthesis of the precursor glucosinolate involves three main stages:

Chain Elongation : The process begins with an amino acid, which for methylthio-containing glucosinolates is typically methionine. The side chain of methionine undergoes one or more rounds of elongation, where a methylene (B1212753) group (-CH2-) is inserted. revista-agroproductividad.orgnih.gov For Octanenitrile, 8-(methylthio)-, which has an eight-carbon chain plus the methylthio group, the precursor is a chain-elongated methionine derivative.

Core Structure Formation : The elongated amino acid is then converted into the core glucosinolate structure. This involves the oxidation of the amino acid to an aldoxime by a cytochrome P450 enzyme (CYP79 family). nih.govnih.gov Subsequent steps involve the addition of a sulfur donor to form a thiohydroximate, followed by glucosylation and sulfation to yield the final glucosinolate. nih.gov

Hydrolysis to Nitrile : When the plant tissue is disrupted (e.g., by herbivory or processing), the glucosinolate comes into contact with myrosinase. Myrosinase cleaves the thioglucosidic bond, releasing an unstable aglycone. frontiersin.org In the presence of certain specifier proteins, such as nitrile-specifier proteins (NSPs), this aglycone rearranges to form a nitrile instead of the more common isothiocyanate. frontiersin.org For Octanenitrile, 8-(methylthio)-, the precursor would be 8-(methylthio)octylglucosinolate.

Therefore, the proposed pathway is the enzymatic hydrolysis of 8-(methylthio)octylglucosinolate, guided by specifier proteins to yield Octanenitrile, 8-(methylthio)-.

Related Methylthio-Containing Nitriles in Natural Systems

Octanenitrile, 8-(methylthio)- is part of a larger family of methylthio-containing aliphatic nitriles found in nature, particularly within the Brassicaceae. These compounds share a common biosynthetic origin from chain-elongated methionine-derived glucosinolates. The length of the carbon chain is the primary structural variable among these related molecules. The presence of these compounds in various plants highlights the diversity of glucosinolate metabolism. frontiersin.orgmdpi.com

Table 2: Examples of Related Methylthio-Containing Nitriles in Nature

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 4-(Methylthio)butanenitrile | Brassica oleracea varieties (e.g., Broccoli) | mdpi.com |

| 5-(Methylthio)pentanenitrile | Aurinia sinuata, Broccoli seeds | researchgate.netresearchgate.net |

| 6-(Methylthio)hexanenitrile | Aurinia sinuata | researchgate.net |

| 7-(Methylthio)heptanenitrile | Aurinia sinuata, Leptosphaeria maculans (fungus) | researchgate.netnih.gov |

Synthetic Methodologies for Octanenitrile, 8 Methylthio and Analogues

Direct Synthesis Strategies for the Octanenitrile (B114854), 8-(methylthio)- Scaffold

The most direct approach to synthesizing the Octanenitrile, 8-(methylthio)- scaffold would involve a one-pot reaction or a convergent strategy where the final molecule is assembled from precursors already containing the key functional groups. A plausible, though not explicitly documented for this specific molecule, strategy involves the nucleophilic substitution of a bifunctional starting material.

One such hypothetical route could start from a dihaloalkane, for instance, 1,8-dibromooctane. Sequential substitution reactions, first with sodium thiomethoxide and then with a cyanide source, could potentially yield the target molecule. However, the challenge in this approach lies in achieving selectivity and avoiding the formation of symmetrical byproducts.

A more controlled direct synthesis could involve starting with a molecule that already contains one of the desired functional groups and a precursor to the other. For example, starting with 8-bromo-1-octanol, the hydroxyl group could first be converted to a nitrile, followed by substitution of the bromide with a methylthio group.

Recent advancements in synthetic methodology have explored novel ways to construct related structures. For instance, a three-component reaction of in situ generated aryne, an activated alkene, and dimethyl sulfoxide (B87167) (DMSO) has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers, where DMSO serves as both the methylthiolating agent and an oxygen source. rsc.org While not directly applicable to a linear alkane like octanenitrile, this highlights the ongoing development of innovative C-S bond-forming reactions.

Functional Group Interconversions to Introduce the Methylthio Moiety

A common and versatile strategy for synthesizing molecules like Octanenitrile, 8-(methylthio)- involves the introduction of the methylthio group via functional group interconversion at a late stage of the synthesis. This approach allows for the construction of the carbon backbone and the introduction of the nitrile group first, followed by the installation of the methylthio moiety.

A primary method for this transformation is the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, with a methylthiolating agent. vanderbilt.edu For example, starting from 8-bromooctanenitrile, the methylthio group can be introduced by reaction with sodium thiomethoxide (NaSMe). jove.comntu.edu.sgjove.comcornell.edubenthamdirect.com This is a standard SN2 reaction and is generally efficient for primary alkyl halides.

Table 1: Reagents for the Introduction of a Methylthio Group

| Precursor Functional Group | Reagent(s) | Reaction Type |

|---|---|---|

| Alkyl Halide (e.g., -Br, -Cl) | Sodium thiomethoxide (NaSMe) | Nucleophilic Substitution (SN2) |

| Alcohol (-OH) | 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), base 2. NaSMe | Conversion to sulfonate ester, then SN2 |

For precursors containing a hydroxyl group, such as 8-hydroxyoctanenitrile, the alcohol must first be converted into a better leaving group. vanderbilt.edu This is typically achieved by forming a mesylate or tosylate ester, which can then be readily displaced by sodium thiomethoxide. sinica.edu.tw

More advanced methods for methylthiolation have also been developed, particularly for aryl systems, which can sometimes be adapted for aliphatic compounds. For example, a BF3SMe2 complex has been used for the defluorinative functionalization of trifluoromethylarenes to produce methyl-dithioesters, demonstrating a novel approach to C-S bond formation. rsc.org Furthermore, nickel-catalyzed cyanation of aryl thioethers has been developed, which, while a reverse transformation, underscores the progress in metal-catalyzed C-S bond manipulations. bohrium.comacs.org

Nitrile Group Formation in the Synthesis of Octanenitrile, 8-(methylthio)-

One of the most common methods is the nucleophilic substitution of an alkyl halide with a cyanide salt, often referred to as the Kolbe nitrile synthesis. fiveable.meorganic-chemistry.orgwikipedia.org For instance, a precursor such as 8-(methylthio)octyl bromide could be treated with sodium or potassium cyanide in a polar aprotic solvent to yield the target molecule. libretexts.org The use of phase-transfer catalysts can enhance the efficiency of this reaction, especially with less reactive chlorides. taylorandfrancis.com

Table 2: Common Methods for Nitrile Synthesis

| Starting Material | Reagent(s) | Method |

|---|---|---|

| Alkyl Halide (R-X) | NaCN or KCN | Nucleophilic Substitution (SN2) fiveable.melibretexts.org |

| Primary Amide (R-CONH2) | P4O10, SOCl2, or POCl3 | Dehydration numberanalytics.comfiveable.melibretexts.org |

| Aldehyde (R-CHO) | 1. H2NOH·HCl 2. Dehydrating agent | Formation of oxime, then dehydration vanderbilt.edu |

Another widely used method is the dehydration of primary amides. numberanalytics.comfiveable.melibretexts.org If 8-(methylthio)octanamide were available, it could be dehydrated using reagents like phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3) to form the nitrile. vanderbilt.edunumberanalytics.comfiveable.melibretexts.org

For syntheses starting from an aldehyde, the nitrile group can be introduced by first converting the aldehyde to an aldoxime with hydroxylamine, followed by dehydration. vanderbilt.edu Alternatively, aldehydes and ketones can react with hydrogen cyanide or a cyanide salt in the presence of acid to form cyanohydrins, which are α-hydroxynitriles. ebsco.comlibretexts.org While this would not directly yield Octanenitrile, 8-(methylthio)-, it is a fundamental method for nitrile introduction.

More recent developments include metal-catalyzed cyanation reactions. For example, nickel catalysts have been used for the cyanation of unactivated secondary alkyl chlorides or bromides using the less toxic zinc cyanide (Zn(CN)2) as the cyanide source. organic-chemistry.orgchemistryviews.org Palladium-catalyzed cyanation of aryl halides is also a well-established method. wikipedia.org

Derivatization Strategies for Octanenitrile, 8-(methylthio)-

The bifunctional nature of Octanenitrile, 8-(methylthio)- allows for a variety of derivatization strategies, targeting either the nitrile or the methylthio group. The reactivity of these two groups is largely orthogonal, allowing for selective transformations. acs.orgethz.ch

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid, 8-(methylthio)octanoic acid. fiveable.me Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the corresponding primary amine, 9-(methylthio)nonan-1-amine. vanderbilt.edufiveable.me The nitrile can also react with Grignard reagents to form ketones after hydrolysis. fiveable.me

The methylthio group is generally stable to many reaction conditions but can be oxidized. Mild oxidation, for example with one equivalent of a peroxide, would yield the corresponding sulfoxide, 8-(methylsulfinyl)octanenitrile. Stronger oxidation would lead to the sulfone, 8-(methylsulfonyl)octanenitrile. The thioether can also be a directing group in certain reactions. acs.orgethz.ch

Recent research has shown that electron-poor aryl nitriles can react with thiols to form a transient amino dithioacetal (ADTA). nih.govchemrxiv.orgacs.org While this reactivity is primarily explored in the context of bioconjugation with aryl nitriles, it highlights the potential for complex interactions between these two functional groups under specific conditions.

Chemo- and Regioselective Considerations in Octanenitrile, 8-(methylthio)- Synthesis

The synthesis of a bifunctional molecule like Octanenitrile, 8-(methylthio)- necessitates careful control of chemo- and regioselectivity. slideshare.net When performing reactions on a molecule containing both a nitrile and a thioether, the chosen reagents and conditions must ideally react with one functional group while leaving the other intact.

For example, when introducing the nitrile group via nucleophilic substitution on a halo-thioether, the cyanide nucleophile should not react with the thioether. This is generally the case under standard SN2 conditions. Conversely, when introducing the methylthio group via substitution on a halo-nitrile, the thiomethoxide should not react with the nitrile group. While nitriles can be attacked by strong nucleophiles, the conditions for SN2 displacement of a halide are typically mild enough to avoid this side reaction.

The orthogonal reactivity of the two functional groups is a key consideration. acs.orgethz.ch The nitrile group is susceptible to reduction and hydrolysis, while the thioether is prone to oxidation. This allows for selective manipulation of one group in the presence of the other. For instance, the reduction of the nitrile to an amine with LiAlH4 would likely not affect the thioether. Similarly, oxidation of the thioether to a sulfoxide or sulfone can be achieved without reacting with the nitrile.

In more complex synthetic sequences, protecting groups might be employed to temporarily mask the reactivity of one functional group while the other is being manipulated. However, for a relatively simple molecule like Octanenitrile, 8-(methylthio)-, a synthetic strategy that relies on the inherent chemo- and regioselectivity of the reactions is generally preferred for efficiency. Recent advances in catalysis, such as the use of rhodium complexes to control the hydrothiolation versus carbothiolation of alkenes, demonstrate the increasing ability to achieve high levels of selectivity in reactions involving sulfur-containing compounds. chemrxiv.orgchemrxiv.org

Chemical Reactivity and Mechanistic Transformations of Octanenitrile, 8 Methylthio

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the electronegativity of nitrogen, making it susceptible to nucleophilic attack. openstax.org This feature is the basis for its most common transformations.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. chemguide.co.uklumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.compressbooks.pub A series of proton transfer steps leads to the formation of an amide intermediate, 8-(methylthio)octanamide. With continued heating in the presence of acid, this amide is subsequently hydrolyzed to the corresponding carboxylic acid, 8-(methylthio)octanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com The resulting intermediate is protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com This amide then undergoes further base-catalyzed hydrolysis to yield the salt of the carboxylic acid (e.g., sodium 8-(methylthio)octanoate) and ammonia (B1221849) gas. openstax.orgchemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification. chemguide.co.uk The thioether group is generally stable under these hydrolytic conditions.

| Reaction Pathway | Catalyst | Intermediate Product | Final Product |

| Acidic Hydrolysis | H₃O⁺, Heat | 8-(methylthio)octanamide | 8-(methylthio)octanoic Acid |

| Basic Hydrolysis | OH⁻, Heat | 8-(methylthio)octanamide | Salt of 8-(methylthio)octanoic Acid |

Table 1: Summary of Hydrolytic Pathways for Octanenitrile (B114854), 8-(methylthio)-.

The nitrile group can be reduced to a primary amine through the addition of four hydrogen atoms. This transformation is a robust method for synthesizing primary amines. nih.gov

A common and powerful reagent for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction mechanism involves the nucleophilic addition of two successive hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. pressbooks.publibretexts.org The first addition forms an imine anion intermediate, which undergoes a second hydride addition to form a dianion. openstax.orglibretexts.org An aqueous workup then protonates the dianion to yield the primary amine, 9-(methylthio)nonan-1-amine. pressbooks.publibretexts.org

Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (like nickel, palladium, or platinum) can also achieve the reduction of nitriles to primary amines. libretexts.org More recently, methods using samarium(II) iodide (SmI₂) have been developed as an alternative to metal hydrides for the reduction of a wide range of nitriles to primary amines with excellent functional group tolerance. acs.org

| Reagent/Method | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 9-(methylthio)nonan-1-amine | A powerful, non-selective reducing agent. openstax.org |

| Catalytic Hydrogenation (H₂/Metal Catalyst) | 9-(methylthio)nonan-1-amine | Commonly uses Ni, Pd, or Pt catalysts. libretexts.org |

| Samarium(II) Iodide (SmI₂) | 9-(methylthio)nonan-1-amine | A single-electron transfer reagent with good functional group tolerance. acs.org |

Table 2: Reductive Transformation of Octanenitrile, 8-(methylthio)- to the Corresponding Primary Amine.

The electrophilic carbon of the nitrile group readily reacts with strong carbon-based nucleophiles like Grignard reagents and organolithium reagents. pressbooks.pub The initial nucleophilic addition to the C≡N triple bond forms a resonance-stabilized imine anion salt. libretexts.orgchemistrysteps.com This intermediate is stable and does not undergo a second addition of the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of the imine salt in an acidic aqueous workup yields a ketone. libretexts.orgchemistrysteps.com For example, the reaction of Octanenitrile, 8-(methylthio)- with a methyl Grignard reagent (CH₃MgBr) would produce 9-(methylthio)decan-2-one after hydrolysis.

While the nitrile carbon is typically electrophilic, the nitrile group can also function as a nucleophile under specific conditions. For instance, aliphatic nitriles can participate in addition reactions to nitrones in the presence of silylating agents, proceeding through the in-situ formation of an N-silyl ketene (B1206846) imine. thieme-connect.com

Reactivity of the Thioether Functional Group

The sulfur atom in the thioether group has lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

The thioether moiety can be selectively oxidized without affecting the nitrile group. The oxidation can be controlled to produce either a sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, a sulfone. rsc.orgyccskarad.com A variety of oxidizing agents have been employed for this transformation, with many showing excellent functional group compatibility, tolerating moieties such as esters, amides, and nitriles. rsc.orgyccskarad.comorganic-chemistry.org

Controlled oxidation with one equivalent of an oxidant like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄) typically yields the corresponding sulfoxide, 8-(methylsulfinyl)octanenitrile. rsc.orgyccskarad.com The use of urea-hydrogen peroxide (UHP) is an effective method for the oxidation of sulfides to sulfoxides and can also be used for the conversion of nitriles to amides under different conditions. organic-chemistry.orgorganic-chemistry.org

Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent, produces the sulfone, 8-(methylsulfonyl)octanenitrile. rsc.orgyccskarad.com Electrochemical methods offer a green and highly selective alternative, where the oxidation state of the product (sulfoxide or sulfone) can be controlled simply by adjusting the applied potential in a continuous-flow microreactor. rsc.org

| Reagent(s) | Product | Selectivity |

| H₂O₂ (1 equiv), Sc(OTf)₃ | 8-(methylsulfinyl)octanenitrile (Sulfoxide) | High for mono-oxidation. organic-chemistry.org |

| Oxone (1 equiv), aq. CH₃CN | 8-(methylsulfinyl)octanenitrile (Sulfoxide) | Good selectivity for sulfoxide. yccskarad.com |

| Electrochemical Oxidation (Low Potential) | 8-(methylsulfinyl)octanenitrile (Sulfoxide) | Selectivity governed by applied voltage. rsc.org |

| H₂O₂, Niobium Carbide | 8-(methylsulfonyl)octanenitrile (Sulfone) | Catalyst promotes oxidation to sulfone. organic-chemistry.org |

| Oxone (2+ equiv), Diethylamine | 8-(methylsulfonyl)octanenitrile (Sulfone) | Protocol is compatible with nitrile functions. yccskarad.com |

| Electrochemical Oxidation (High Potential) | 8-(methylsulfonyl)octanenitrile (Sulfone) | Higher potential shifts selectivity to the sulfone. rsc.org |

Table 3: Selective Oxidation of the Thioether Group in Octanenitrile, 8-(methylthio)-.

The nucleophilic sulfur atom of the thioether can react with alkyl halides in an Sₙ2 reaction to form a tertiary sulfonium (B1226848) salt, also known as an onium salt. nih.govjmaterenvironsci.com This process is a standard method for the S-alkylation of thioethers. jmaterenvironsci.com

For Octanenitrile, 8-(methylthio)-, reaction with an alkylating agent such as methyl iodide (CH₃I) would result in the formation of a dimethyl-(7-cyanoheptyl)sulfonium iodide salt. The reaction involves the attack of the sulfur's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov Such alkylations are typically performed in solvents like acetonitrile. nih.gov These sulfonium salts are useful intermediates in further synthetic transformations.

Intermolecular and Intramolecular Reactions Involving Both Functionalities

The simultaneous presence of a nitrile and a thioether group on the same aliphatic chain allows for the possibility of both intermolecular and intramolecular reactions where both functionalities participate. The flexible eight-carbon chain can facilitate the interaction of the two terminal groups, particularly in intramolecular processes.

Intermolecular Reactions:

In principle, under specific conditions, the nitrile and thioether moieties of different molecules of Octanenitrile, 8-(methylthio)- could react with each other. For instance, in the presence of a suitable catalyst, the nitrile group of one molecule could potentially interact with the sulfur atom of another. However, such intermolecular reactions between two molecules of the same type are often less favored than reactions with other reagents or intramolecular cyclizations, especially when the chain length is suitable for the formation of a stable ring.

A plausible intermolecular reaction could involve the formation of dimeric or oligomeric species under specific catalytic conditions, though such reactions have not been specifically reported for this compound.

Intramolecular Reactions:

The eight-carbon chain in Octanenitrile, 8-(methylthio)- provides sufficient flexibility for the nitrile and methylthio groups to come into close proximity, potentially leading to intramolecular cyclization reactions. The formation of a cyclic product would depend on the reaction conditions and the activation of one or both functional groups.

For example, activation of the nitrile group could be followed by a nucleophilic attack from the sulfur atom of the thioether. Conversely, activation of the thioether, for instance through oxidation to a sulfoxide or sulfone, might alter the electronic properties of the molecule and influence subsequent intramolecular transformations involving the nitrile. While no specific studies detail such cyclizations for Octanenitrile, 8-(methylthio)-, the general principles of intramolecular reactions in bifunctional molecules suggest that the formation of a nine-membered ring containing sulfur and nitrogen would be a possibility, albeit potentially challenging due to entropic factors.

A hypothetical intramolecular cyclization pathway is presented in the table below, illustrating a potential acid-catalyzed reaction.

| Reaction Type | Proposed Reactants & Conditions | Potential Product | Plausibility Notes |

| Acid-Catalyzed Intramolecular Cyclization | Octanenitrile, 8-(methylthio)-, Strong Acid (e.g., H₂SO₄) | Cyclic thia-azacyclononene derivative | Formation of a 9-membered ring is entropically less favored than 5- or 6-membered rings. Reaction conditions would need to overcome this barrier. |

Catalytic Aspects of Octanenitrile, 8-(methylthio)- Transformations

The catalytic transformations of Octanenitrile, 8-(methylthio)- can be broadly categorized based on which functional group is targeted. The nitrile and thioether groups are susceptible to various catalytic reactions, often with high selectivity.

Catalytic Reduction of the Nitrile Group:

The catalytic hydrogenation of nitriles to primary amines is a well-established industrial process. researchgate.net Studies on the hydrogenation of octanenitrile, a close structural analog, provide significant insight into the expected catalytic behavior of Octanenitrile, 8-(methylthio)-. Various heterogeneous and homogeneous catalysts are effective for this transformation. The primary challenge is often to prevent the formation of secondary and tertiary amines as byproducts. d-nb.info

Manganese-based catalysts have shown high efficiency and selectivity for the hydrogenation of fatty nitriles to primary amines. d-nb.info For instance, the hydrogenation of octanenitrile can achieve over 99% conversion with excellent selectivity for the primary amine. researchgate.netd-nb.info It is anticipated that under similar conditions, the nitrile group of Octanenitrile, 8-(methylthio)- would be selectively reduced to an amine, leaving the thioether group intact, as thioethers are generally stable under typical nitrile hydrogenation conditions.

| Catalyst System | Substrate Analog | Product | Conversion/Selectivity | Reference |

| Manganese-based catalyst | Octanenitrile | Octan-1-amine | >99% Conversion, >99% Selectivity | researchgate.netd-nb.info |

| Ruthenium/Carbon (Ru/C) | Octanenitrile | Octan-1-amine | High Conversion, Lower Selectivity | d-nb.info |

| Palladium/Carbon (Pd/C) | Octanenitrile | Octan-1-amine | High Conversion, Lower Selectivity | d-nb.info |

| Platinum/Alumina (Pt/Al₂O₃) | Octanenitrile | Octan-1-amine | High Conversion, Lower Selectivity | d-nb.info |

Catalytic Oxidation of the Thioether Group:

The methylthio group is susceptible to catalytic oxidation to form the corresponding sulfoxide and subsequently the sulfone. This transformation can be achieved using various oxidizing agents in the presence of a suitable catalyst. For example, metal-based catalysts are often employed for the selective oxidation of sulfides. The reaction conditions can typically be controlled to favor the formation of either the sulfoxide or the sulfone. It is expected that the nitrile group would be stable under many of these oxidative conditions.

Advanced Analytical Characterization of Octanenitrile, 8 Methylthio

Spectroscopic Elucidation Techniques

Spectroscopy provides fundamental information regarding the molecular structure, bonding, and functional groups of Octanenitrile (B114854), 8-(methylthio)-.

While complete, experimentally-derived NMR spectral data for Octanenitrile, 8-(methylthio)- are not widely available in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on its structure. Such analyses are crucial for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene (B1212753) groups of the seven-carbon chain and the terminal methylthio group. The protons closer to the electron-withdrawing nitrile group (C2) would appear further downfield compared to those in the middle of the chain. The methyl group attached to the sulfur atom would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule. The carbon of the nitrile group (C1) would have a characteristic chemical shift in the range of 118-121 ppm. The methyl carbon of the thioether group would be found far upfield, while the methylene carbons would populate the aliphatic region of the spectrum, with their shifts influenced by their proximity to the sulfur atom and the nitrile group.

Two-dimensional (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be indispensable for assigning the specific proton and carbon signals by revealing ¹H-¹H coupling and direct ¹H-¹³C correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Octanenitrile, 8-(methylthio)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-C≡N) | - | ~119.5 |

| 2 (-CH₂-CN) | ~2.35 (t) | ~17.1 |

| 3 (-CH₂-) | ~1.70 (p) | ~25.3 |

| 4 (-CH₂-) | ~1.45 (m) | ~28.3 |

| 5 (-CH₂-) | ~1.35 (m) | ~28.8 |

| 6 (-CH₂-) | ~1.40 (m) | ~29.0 |

| 7 (-CH₂-) | ~1.58 (p) | ~33.8 |

| 8 (-CH₂-S-) | ~2.51 (t) | ~29.5 |

| 9 (S-CH₃) | ~2.09 (s) | ~15.5 |

| Note: Predicted values are based on standard chemical shift increments and may vary from experimental results. Multiplicities: s (singlet), t (triplet), p (pentet), m (multiplet). |

Vibrational spectroscopy is used to identify the key functional groups within the molecule. While experimental spectra are not publicly cataloged, a computed vapor phase infrared spectrum is available, and characteristic absorption bands can be predicted. spectrabase.com

The IR spectrum is expected to be dominated by a sharp, medium-intensity absorption band around 2247 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The aliphatic nature of the molecule would be confirmed by C-H stretching vibrations between 2850 and 3000 cm⁻¹. The C-S stretching vibration, typically weak, is expected in the 600-800 cm⁻¹ region.

Raman spectroscopy would serve as a complementary technique, as the symmetric C-S and C≡N stretching vibrations are often more intense in a Raman spectrum than in an IR spectrum.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for Octanenitrile, 8-(methylthio)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C≡N Stretch | Nitrile | ~2247 | Medium, Sharp |

| CH₂ Bend (Scissoring) | Alkyl (CH₂) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | Alkyl (CH₃) | ~1440 | Medium |

| CH₃ Bend (Symmetric) | Alkyl (CH₃) | ~1375 | Medium-Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak |

Octanenitrile, 8-(methylthio)- is not expected to exhibit significant absorption in the standard UV-Vis region (220-800 nm). The molecule lacks conjugated π-systems or strong chromophores that absorb visible or near-UV light. Any absorption would likely be confined to the far-UV region (<220 nm), attributable to weak n→σ* electronic transitions associated with the lone pairs on the sulfur atom of the thioether and n→π* transitions of the nitrile group.

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of Octanenitrile, 8-(methylthio)- has been recorded in spectral databases. hmdb.caarchive.org

The mass spectrum shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 171, confirming the molecular formula C₉H₁₇NS. archive.org The fragmentation pattern provides valuable structural clues. A prominent fragment is observed at m/z 47, corresponding to the [CH₃S]⁺ ion. Another significant peak appears at m/z 61, likely due to the [CH₃SCH₂]⁺ fragment formed by alpha-cleavage adjacent to the sulfur atom. The loss of the methylthio group (•SCH₃) from the molecular ion results in a fragment at m/z 124. Tandem mass spectrometry (MS/MS) would further aid in structural confirmation by allowing for the controlled fragmentation of selected parent ions, providing more detailed connectivity information. hmdb.ca

Table 3: Major Ions in the Electron Ionization Mass Spectrum of Octanenitrile, 8-(methylthio)-. archive.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 171 | [C₉H₁₇NS]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | [M - •SCH₃]⁺ |

| 61 | [C₂H₅S]⁺ | [CH₃SCH₂]⁺ |

| 47 | [CH₃S]⁺ | [CH₃S]⁺ |

| 41 | [C₃H₅]⁺ / [C₂H₃N]⁺ | Alkyl/Nitrile fragment |

Chromatographic Separation Methods

Chromatographic methods are essential for isolating Octanenitrile, 8-(methylthio)- from complex matrices, such as plant extracts, and for its quantification.

As a volatile compound, Octanenitrile, 8-(methylthio)- is ideally suited for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov This technique has been successfully used to identify the compound in metabolomic profiles of Arabidopsis thaliana seeds. nih.govmdpi.com

The retention of the compound on a GC column is characterized by its Kovats Retention Index (RI), a value that helps in its identification by normalizing retention times relative to a series of n-alkane standards. Predicted RI values are available and are crucial for tentative identification in complex samples. hmdb.ca The coupling of GC with MS allows for high-confidence identification by providing both retention time data and a mass spectrum for the eluting compound.

Table 4: Predicted Kovats Retention Indices for Octanenitrile, 8-(methylthio)-. hmdb.ca

| Column Type | Predicted Kovats RI |

| Standard Non-Polar | 1457.8 |

| Semi-Standard Non-Polar | 1523.2 |

| Standard Polar | 2278.5 |

Liquid Chromatography (LC) and Hyphenated LC-MS Techniques

The analysis of sulfur-containing nitriles, such as Octanenitrile, 8-(methylthio)-, in complex matrices like food and biological samples often employs liquid chromatography (LC) coupled with mass spectrometry (MS). While detailed, dedicated studies on the LC-MS analysis of this specific compound are not extensively published, its detection has been noted in broader metabolomic and food science research. nih.govfoodb.ca

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UPLC), are powerful separation techniques for this class of compounds. In studies on related compounds, such as the degradation products of glucosinolates in rapeseed, UPLC systems have been effectively used. nih.gov For instance, a C18 column is a common choice for the separation of these types of metabolites, utilizing a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile. nih.govnih.gov This setup allows for the efficient separation of moderately polar to non-polar compounds from a complex sample matrix before detection. nih.gov

When coupled with mass spectrometry, LC provides a robust analytical platform (LC-MS) for both qualitative and quantitative analysis. researchgate.net For the analysis of nitriles and other glucosinolate derivatives, detection is often performed in the positive ion mode using electrospray ionization (ESI). nih.govnih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantitative studies. nih.gov

Although specific experimental LC-MS/MS transition data for Octanenitrile, 8-(methylthio)- is scarce in peer-reviewed literature, predicted spectra are available in metabolomics databases. The Human Metabolome Database (HMDB), for example, provides predicted LC-MS/MS spectral data generated using a Quantitative-Time-of-Flight (QTOF) instrument, which can serve as a reference for its identification in untargeted analyses. hmdb.ca The compound has been detected, although not quantified, in food items like green vegetables, suggesting its potential as a biomarker for consumption. foodb.cahmdb.ca In a metabolomic profiling study of Arabidopsis thaliana, Octanenitrile, 8-(methylthio)- was identified and its relative abundance was quantified using gas chromatography-mass spectrometry (GC-MS), highlighting that various chromatographic methods can be applied for its detection. nih.gov

Table 1: Predicted LC-MS/MS Data for Octanenitrile, 8-(methylthio)- This interactive table provides predicted mass spectrometry data which can be used as a reference for the identification of the compound.

| Precursor Ion (m/z) | Spectrum Type | Collision Energy | Predicted Fragments (m/z) | Database Source |

|---|---|---|---|---|

| 172.1155 | MS/MS | 10V (Positive QTOF) | 110.0964, 124.1121, 142.1226 | HMDB hmdb.ca |

| 172.1155 | MS/MS | 20V (Positive QTOF) | 110.0964, 124.1121, 142.1226, 69.0702, 81.0702 | HMDB hmdb.ca |

| 172.1155 | MS/MS | 40V (Positive QTOF) | 69.0702, 110.0964, 124.1121, 81.0702, 55.0549 | HMDB hmdb.ca |

Advanced Structural Characterization Methods

Beyond chromatographic separation and basic mass detection, advanced spectroscopic methods are essential for the unambiguous structural elucidation of organic molecules like Octanenitrile, 8-(methylthio)-. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can confirm the chemical formula of Octanenitrile, 8-(methylthio)-, which is C9H17NS. contaminantdb.canist.govebi.ac.uk This technique is fundamental in distinguishing it from other isobaric compounds that have the same nominal mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic compound.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For Octanenitrile, 8-(methylthio)-, ¹H NMR would show distinct signals for the methyl protons of the methylthio group (CH₃S-), as well as the various methylene protons (-CH₂-) along the eight-carbon aliphatic chain.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in Octanenitrile, 8-(methylthio)- would give a distinct signal, including the carbon of the nitrile group (-C≡N), the carbon attached to the sulfur atom, the methyl carbon, and the carbons of the aliphatic chain.

Computational Chemistry and Theoretical Studies on Octanenitrile, 8 Methylthio

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of a molecule. For Octanenitrile (B114854), 8-(methylthio)-, DFT calculations would provide a detailed picture of its molecular geometry and electron distribution.

From a single-point energy calculation on the optimized geometry, a variety of electronic properties can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Octanenitrile, 8-(methylthio)-, the nitrogen atom of the nitrile group and the sulfur atom of the thioether group are expected to be electron-rich sites, while the carbon atom of the nitrile group would be electrophilic. fiveable.melibretexts.org

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet plausible, optimized geometrical parameters for Octanenitrile, 8-(methylthio)- that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-S (methyl) | ~1.81 Å |

| Bond Length | C-S (octyl chain) | ~1.82 Å |

| Bond Angle | C-C≡N | ~179° |

| Bond Angle | C-S-C | ~99° |

Molecular Modeling and Conformational Analysis

Due to its eight-carbon chain, Octanenitrile, 8-(methylthio)- is a flexible molecule with numerous possible conformations. Molecular modeling techniques are essential to explore this conformational landscape and identify the most stable, low-energy conformers.

A typical conformational analysis would begin with a molecular mechanics (MM) search using a force field like MMFF or GAFF to rapidly generate a large number of possible conformers. mdpi.comchemrxiv.org The lowest-energy structures identified in this initial step would then be subjected to more accurate DFT calculations to refine their geometries and relative energies. The results would reveal the preferred spatial arrangements of the long alkyl chain and the orientation of the methylthio group relative to the nitrile terminus. Given the flexibility of the octyl chain, it is expected that multiple conformations would exist within a few kcal/mol of the global minimum, potentially influencing the molecule's bulk properties. nih.govnih.gov

Hypothetical Conformational Energy Profile: This table illustrates a potential outcome of a conformational analysis, showing the relative energies of a few low-energy conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Global Minimum (extended chain) | 0.00 | 65.2 |

| 2 | Gauche interaction in chain | 0.55 | 24.0 |

| 3 | Folded chain conformation | 1.20 | 8.8 |

| 4 | Alternate gauche interaction | 1.80 | 2.0 |

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Vibrational Spectroscopy (IR): Frequency calculations using DFT can predict the infrared (IR) spectrum. researchgate.netspectroscopyonline.com This would yield the vibrational frequencies and intensities of the molecule's normal modes. A key feature for Octanenitrile, 8-(methylthio)- would be the characteristic C≡N stretching frequency, which is computationally predictable and typically appears in a distinct region of the IR spectrum (~2250 cm⁻¹). The calculations would also predict frequencies for C-H stretching, C-S stretching, and various bending modes throughout the molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of DFT. nih.govacs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the isotropic shielding values for each nucleus. uncw.edu These values, when referenced against a standard like tetramethylsilane (TMS), provide predicted chemical shifts. Such calculations would help in assigning the signals in an experimental spectrum, especially for the complex array of methylene (B1212753) (-CH₂-) signals in the long alkyl chain.

Illustrative Predicted Spectroscopic Data:

| Spectroscopy Type | Parameter | Predicted Value |

| IR Spectroscopy | ν(C≡N) stretch | ~2245 cm⁻¹ |

| ¹³C NMR | C≡N carbon | ~120 ppm |

| ¹³C NMR | CH₃-S carbon | ~15 ppm |

| ¹H NMR | CH₃-S protons | ~2.10 ppm |

| ¹H NMR | α-CH₂ protons (to CN) | ~2.35 ppm |

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can elucidate potential reaction pathways for Octanenitrile, 8-(methylthio)-. The nitrile group is a versatile functional group that can undergo reactions such as hydrolysis, reduction, or nucleophilic attack. libretexts.orglibretexts.org The thioether group could also be a site for oxidation.

For any proposed reaction, DFT can be used to map out the potential energy surface. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. nih.govresearchgate.net For example, the mechanism of nucleophilic attack by a cysteine residue on the nitrile carbon could be modeled. researchgate.net Calculations would determine the activation energy (the energy barrier of the transition state), providing a quantitative measure of the reaction's feasibility. nih.gov The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering critical insight into the reaction mechanism.

Structure-Reactivity and Structure-Electronic Property Correlations

By systematically modifying the structure of Octanenitrile, 8-(methylthio)- in silico (e.g., changing the chain length, adding substituents), it is possible to establish correlations between its structure and its properties. These Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies are valuable in medicinal and materials chemistry. nih.govrsc.org

For instance, calculations could explore how the electrophilicity of the nitrile carbon changes with the introduction of electron-withdrawing or electron-donating groups elsewhere in the molecule. nih.gov The reactivity of the nitrile group is known to be sensitive to such electronic effects. nih.gov Similarly, properties like the molecule's lipophilicity (log P) or its frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is often correlated with chemical reactivity and electronic excitability. mdpi.com These computational models can provide predictive insights into the behavior of related compounds without the need for extensive experimental synthesis and testing.

Role in Chemical Biology and Environmental Research

Involvement in Microbial Metabolism and Biotransformations

The microbial breakdown of nitriles, organic compounds featuring a –C≡N functional group, is a critical biogeochemical process. Microorganisms utilize two primary enzymatic pathways for nitrile detoxification and degradation. frontiersin.org The first pathway involves nitrilases, which directly hydrolyze nitriles to produce carboxylic acids and ammonia (B1221849). frontiersin.org The second pathway is a two-step process initiated by nitrile hydratases, which convert nitriles to amides, followed by the action of amidases to generate the final carboxylic acid and ammonia products. frontiersin.org

While direct studies on the microbial metabolism of Octanenitrile (B114854), 8-(methylthio)- are limited, the general principles of organosulfur and nitrile biotransformation provide a framework for its likely metabolic fate. Bacteria from genera such as Rhodococcus and Pseudomonas are well-documented for their ability to hydrolyze a variety of nitriles, often utilizing them as carbon and nitrogen sources. nih.govresearchgate.net The presence of a methylthio- group in Octanenitrile, 8-(methylthio)- suggests that its metabolism would also intersect with sulfur metabolic pathways. In microbial sulfur metabolism, sulfur can be assimilated into essential amino acids like cysteine and methionine or be oxidized as an energy source. normalesup.orgwikipedia.org The biotransformation of Octanenitrile, 8-(methylthio)- would therefore likely yield 8-(methylthio)octanoic acid and ammonia, with the sulfur atom potentially being further metabolized.

Table 1: General Microbial Enzymes in Nitrile Degradation

| Enzyme Family | Reaction Catalyzed | Products | Relevant Microorganisms |

| Nitrilases | Direct hydrolysis of nitriles | Carboxylic Acid + Ammonia | Rhodococcus, Pseudomonas, Bacillus |

| Nitrile Hydratases | Hydration of nitriles to amides | Amide | Rhodococcus, Pseudomonas |

| Amidases | Hydrolysis of amides | Carboxylic Acid + Ammonia | Rhodococcus, Pseudomonas |

This table represents general findings in microbial nitrile metabolism; specific activity on Octanenitrile, 8-(methylthio)- is not yet documented.

Participation in Plant Metabolomics and Volatile Compound Profiles

Octanenitrile, 8-(methylthio)- has been identified as a volatile sulfur compound (VSC) in a variety of green vegetables, particularly those from the Brassica (cruciferous) family. hmdb.canih.gov These vegetables, including broccoli, cabbage, and cauliflower, are known for their rich profiles of sulfur-containing secondary metabolites called glucosinolates. oregonstate.edu When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds, including isothiocyanates and nitriles. oregonstate.eduharvard.edu

The formation of nitriles like Octanenitrile, 8-(methylthio)- is a key aspect of the plant's defense mechanism. nih.gov While isothiocyanates are often associated with repelling pests, volatile nitriles can play a role in attracting the natural enemies of herbivores. nih.gov As a VSC, Octanenitrile, 8-(methylthio)- contributes to the characteristic pungent and sometimes bitter flavor profile of cruciferous vegetables. harvard.edunih.gov The production of these sulfurous volatiles in the mouth, influenced by enzymes from both the plant and the oral microbiome, can significantly impact food preferences, especially in children. news-medical.net The detection of Octanenitrile, 8-(methylthio)- in vegetables suggests it could serve as a potential biomarker for the consumption of these foods. hmdb.ca

Table 2: Occurrence and Role of Octanenitrile, 8-(methylthio)- in Plants

| Attribute | Description |

| Compound Class | Volatile Sulfur Compound (VSC), Organosulfur Nitrile |

| Plant Sources | Detected in green vegetables, particularly Brassica species (e.g., broccoli, cabbage). hmdb.canih.gov |

| Biosynthetic Precursor | Glucosinolates (presumed). oregonstate.edu |

| Formation Trigger | Tissue damage (chewing, cutting) releases myrosinase, which hydrolyzes glucosinolates. oregonstate.edu |

| Biological Role | Part of the plant's chemical defense system; contributes to flavor and aroma profiles. nih.gov |

Enzyme Interactions and Substrate Specificity (e.g., Nitrilases)

The enzymatic hydrolysis of Octanenitrile, 8-(methylthio)- is expected to be carried out by enzymes from the nitrilase superfamily. nih.gov These enzymes are thiol enzymes that feature a conserved catalytic triad (B1167595) of cysteine, glutamate, and lysine (B10760008) residues essential for their catalytic activity. frontiersin.orgnih.gov Nitrilases exhibit a wide range of substrate specificities, and are generally classified based on their preference for aliphatic or aromatic nitriles. nih.gov

There is currently no specific research detailing the interaction of Octanenitrile, 8-(methylthio)- with a particular nitrilase. However, the study of nitrilase substrate specificity suggests that its long aliphatic carbon chain and terminal methylthio- group would be key determinants for enzyme recognition and binding. The hydrolysis of a structurally similar, but shorter, compound, 4-methylthiobutyronitrile, has been the subject of patent applications for enzymatic processes, indicating that nitrilases can indeed process alkylthio- nitriles. google.com The efficiency of such a reaction would depend on the specific enzyme's active site architecture. The inherent enantioselectivity of many nitrilases is a key feature for their use as biocatalysts in chemical synthesis, although this is not relevant for the achiral structure of Octanenitrile, 8-(methylthio)-. researchgate.net

Environmental Fate and Degradation Pathways of Organosulfur Nitriles

The environmental fate of Octanenitrile, 8-(methylthio)-, once released into ecosystems through the decomposition of plant matter, is governed by microbial degradation. semanticscholar.org Soil bacteria are primary agents in the hydrolysis of nitriles, breaking them down into less toxic carboxylic acids and amides. nih.gov The capacity for nitrile degradation can be influenced by the soil's history of exposure to such compounds. For instance, soils previously exposed to the nitrile-containing herbicide dichlobenil (B1670455) show an enhanced capacity to degrade its metabolites. nih.gov

Future Directions and Emerging Research Avenues for Octanenitrile, 8 Methylthio

Development of Novel Synthetic Applications

Future research into Octanenitrile (B114854), 8-(methylthio)- is poised to unlock a variety of novel synthetic applications, leveraging the unique bifunctionality of this long-chain molecule. Current synthetic strategies for molecules bearing both nitrile and thioether functionalities often involve multi-step processes. Emerging research, however, is focused on more streamlined and efficient methodologies. One promising avenue is the development of one-pot reactions that simultaneously introduce both the nitrile and methylthio groups onto an eight-carbon backbone. This could involve the use of novel catalysts that can mediate tandem reactions, significantly improving atom economy and reducing waste.

Furthermore, the exploration of greener synthetic routes is a key area of future development. This includes the use of biocatalysts or enzymes to perform specific transformations, potentially offering high selectivity and milder reaction conditions compared to traditional chemical methods. The development of synthetic protocols starting from renewable feedstocks is another important direction, aligning with the principles of sustainable chemistry.

The bifunctional nature of Octanenitrile, 8-(methylthio)- also makes it an attractive building block for the synthesis of more complex molecules. The nitrile group can be readily transformed into amines, amides, or carboxylic acids, while the thioether moiety can be oxidized to sulfoxides or sulfones, or participate in C-S bond-forming reactions. This versatility opens up possibilities for its use in the synthesis of polymers, surfactants, and specialty chemicals with tailored properties.

| Potential Synthetic Application | Description |

| One-Pot Synthesis | Development of catalytic systems for the direct conversion of C8 precursors to Octanenitrile, 8-(methylthio)- in a single step. |

| Biocatalytic Routes | Utilization of enzymes for the selective introduction of nitrile and methylthio functionalities. |

| Polymer Precursor | Use as a monomer for the synthesis of functional polymers with unique thermal or optical properties. |

| Surfactant Synthesis | Modification of the nitrile group to create novel surfactants with tunable hydrophilicity. |

Exploration of Previously Undiscovered Reactivity

The interplay between the terminal nitrile and methylthio groups in Octanenitrile, 8-(methylthio)- presents an intriguing area for the exploration of previously undiscovered reactivity. While the individual reactivities of nitriles and thioethers are well-established, their combined presence on a flexible alkyl chain could lead to unique intramolecular interactions and reaction pathways.

Future research could investigate the potential for the sulfur atom to influence the reactivity of the nitrile group, and vice versa. For instance, the thioether could act as an internal nucleophile or participate in neighboring group participation in reactions involving the nitrile. Conversely, the electron-withdrawing nature of the nitrile group could affect the oxidation potential of the sulfur atom.

The investigation of its coordination chemistry with various metal centers is another promising research avenue. The ability of both the nitrile and the thioether to act as ligands could lead to the formation of novel organometallic complexes with interesting catalytic or material properties. Furthermore, exploring its behavior under radical conditions could unveil new C-H functionalization pathways along the alkyl chain, offering opportunities for the synthesis of a diverse range of derivatives.

Advanced Analytical Methodologies for Detection and Quantification

As interest in Octanenitrile, 8-(methylthio)- and similar compounds grows, the development of advanced analytical methodologies for their sensitive and selective detection and quantification will be crucial. Given its likely presence at trace levels in complex matrices, such as environmental or biological samples, highly sophisticated techniques are required.

Hyphenated analytical techniques, which combine a separation method with a detection method, are particularly promising. nih.govsaspublishers.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.govlongdom.org For enhanced selectivity, especially in complex samples, the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide unambiguous identification.

Liquid chromatography-mass spectrometry (LC-MS) offers another versatile approach, particularly if the compound is derivatized to improve its ionization efficiency. nih.govlongdom.org The development of specific extraction and sample preparation techniques, such as solid-phase microextraction (SPME), will also be important for pre-concentrating the analyte and improving detection limits. Furthermore, the synthesis of isotopically labeled internal standards will be essential for accurate quantification in complex matrices.

| Analytical Technique | Application for Octanenitrile, 8-(methylthio)- |

| GC-MS/MS | High-sensitivity detection and quantification in volatile samples. |

| LC-HRMS | Accurate mass measurement for unambiguous identification in liquid samples. |

| SPME | Pre-concentration from environmental or biological samples for trace analysis. |

Deeper Understanding of Biological Roles and Biotransformations

The presence of organosulfur compounds and nitriles in various plants suggests that Octanenitrile, 8-(methylthio)- may have undiscovered biological roles. nih.govnih.govrsc.org Future research should focus on investigating its natural occurrence, potential ecological functions, and its interactions with biological systems. For instance, it could play a role in plant defense mechanisms or act as a signaling molecule. nih.govnih.gov

Understanding the biotransformation of Octanenitrile, 8-(methylthio)- in different organisms is another critical area of research. In mammals, metabolism is likely to involve the cytochrome P450 enzyme system, which could lead to oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. The nitrile group may also undergo enzymatic hydrolysis to the corresponding amide and carboxylic acid. In silico prediction tools can be valuable in identifying potential metabolites. mdpi.comnih.gov

Investigating the potential biological activities of this compound and its metabolites is also a key future direction. This could include screening for antimicrobial, antifungal, or insecticidal properties, given the known bioactivities of other naturally occurring organosulfur compounds and nitriles. nih.govrcsi.com Such studies could reveal potential applications in agriculture or medicine.

Computational Design and Predictive Modeling

Computational chemistry and predictive modeling offer powerful tools to accelerate research on Octanenitrile, 8-(methylthio)-. Quantum chemical calculations can be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties, which can aid in its characterization and the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of Octanenitrile, 8-(methylthio)- and its derivatives. nih.govnih.goveuropa.eu By correlating structural features with observed activities, these models can guide the design of new compounds with desired properties while minimizing the need for extensive experimental testing.

Molecular docking and molecular dynamics simulations can be used to explore the interactions of Octanenitrile, 8-(methylthio)- with specific biological targets, such as enzymes or receptors. nih.gov This can provide insights into its potential mechanisms of action and help in the design of more potent and selective analogs. Furthermore, in silico tools for predicting metabolic pathways can help to identify potential metabolites and guide experimental metabolism studies. mdpi.comnih.govresearchgate.net

| Computational Approach | Application for Octanenitrile, 8-(methylthio)- |

| Quantum Chemistry | Prediction of molecular properties and reaction mechanisms. |

| QSAR Modeling | Prediction of biological activity and toxicity. nih.govnih.gov |

| Molecular Docking | Investigation of interactions with biological targets. nih.gov |

| Metabolism Prediction | Identification of potential biotransformation products. mdpi.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.